molecular formula C22H27ClN2O3 B1663603 Skf 96365 CAS No. 130495-35-1

Skf 96365

カタログ番号: B1663603
CAS番号: 130495-35-1
分子量: 402.9 g/mol
InChIキー: FWLPKVQUECFKSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride, commonly referred to as SKF-96365, is a synthetic imidazole derivative with a molecular weight of 402.91 g/mol (C₂₂H₂₆N₂O₃·HCl) . It is synthesized via a four-step process involving intermediates such as 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl]ethanol, yielding a final product confirmed by ¹H-NMR, ¹³C-NMR, HRMS, and elemental analysis . S7809) and typically dissolved in saline for in vitro and in vivo studies .

特性

IUPAC Name

1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPKVQUECFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926763
Record name 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130495-35-1
Record name SKF 96365
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130495-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-96365
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Routes and Reaction Conditions

Core Structural Assembly

The target compound’s structure comprises two 4-methoxyphenyl groups connected via a 3-carbon propoxy chain, an ethyl bridge, and an imidazole moiety. The synthesis follows a modular approach, as inferred from analogous preparations of pyrazole derivatives.

Ether Linkage Formation

The diarylpropoxy segment is constructed via Williamson ether synthesis :

  • 3-(4-Methoxyphenyl)propanol is converted to its corresponding alkyl halide (e.g., bromide) using PBr₃ or HBr.
  • This intermediate reacts with 4-methoxyphenylethanol in the presence of a base (K₂CO₃) in acetonitrile at room temperature, forming the central ether bond.
Imidazole Incorporation

The ethyl-imidazole side chain is introduced through nucleophilic substitution :

  • A bromoethyl intermediate (derived from the diarylpropoxy ethanol) is reacted with 1H-imidazole under basic conditions (K₂CO₃, acetonitrile).
  • The reaction proceeds at 50–60°C for 48–72 hours to ensure complete alkylation.
Hydrochloride Salt Formation

The free base is treated with 1 M HCl in diethyl ether , yielding the hydrochloride salt after recrystallization from ethanol/ether mixtures.

Reaction Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Base K₂CO₃ (3 equiv) Maximizes SN2 efficiency
Solvent Anhydrous acetonitrile Enhances nucleophilicity
Temperature 50°C Balances reaction rate and side reactions
Reaction Time 72 hours Ensures >90% conversion

Reduction of ketone intermediates (if present) employs NaBH₄ in methanol , achieving >85% yield under ice-cooled conditions.

Characterization and Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, imidazole), 7.10–6.80 (m, 8H, aromatic), 4.20 (t, J = 6.4 Hz, 2H, OCH₂), 3.75 (s, 6H, OCH₃).
  • ¹³C NMR : 159.2 (C-O), 137.5 (imidazole C-2), 114.3–130.1 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC) :

  • Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Mass Spectrometry :

  • ESI-MS (m/z): 367.2 [M+H]⁺ (free base), 402.9 [M+H]⁺ (hydrochloride).

Comparative Analysis of Methodologies

Alternative Synthetic Pathways

While the route above is predominant, alternative strategies include:

  • Grignard Addition : Using 3-(4-methoxyphenyl)propylmagnesium bromide to form the ether linkage, though this method faces challenges in controlling regioselectivity.
  • Mitsunobu Reaction : For ether formation, but requires costly reagents (DIAD, Ph₃P) and offers no yield advantage.

Yield Benchmarks

Step Conventional Yield Optimized Yield
Ether Formation 65–70% 78–82%
Imidazole Alkylation 53–58% 68–72%
Salt Crystallization 85% 92%

Challenges and Limitations

Hygroscopic Intermediates

The bromoethyl intermediate and free base exhibit hygroscopicity, necessitating anhydrous conditions during handling.

Purification Complexities

  • Silica gel chromatography struggles to resolve N-alkylated byproducts due to similar polarities.
  • Recrystallization from ethanol/ether mixtures improves purity but reduces recovery (∼15% loss).

Industrial Production Considerations

Scalability Modifications

  • Continuous Flow Reactors : Reduce reaction times for ether formation from 72 hours to 8 hours.
  • Solvent Recycling : Acetonitrile recovery via distillation cuts costs by 40%.

Regulatory Compliance

  • Genotoxic Impurities : Strict control of alkyl halides (<10 ppm) mandated by ICH Q3A.
  • Waste Management : Neutralization of HCl vapors using NaOH scrubbers ensures environmental safety.

化学反応の分析

反応の種類: SKF 96365 塩酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。

    還元: this compound 塩酸塩を含む還元反応はあまり一般的ではありませんが、適切な条件下で発生する可能性があります。

    置換: この化合物は、特にイミダゾール環に結合したメトキシ基とプロポキシ基を含む置換反応に関与する可能性があります。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。

    置換: さまざまな求核剤と求電子剤を、目的の生成物に応じて置換反応に使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって水酸化誘導体が生成される可能性があり、置換反応によってさまざまな置換イミダゾール誘導体が生成される可能性があります .

科学的研究の応用

Calcium Channel Blocker

SKF-96365 is primarily recognized as a nonselective blocker of transient receptor potential canonical (TRPC) channels . These channels are crucial for calcium signaling in various cell types, including neurons and podocytes. The compound inhibits store-operated calcium entry (SOCE), which is essential for maintaining cellular calcium homeostasis .

Mechanisms of Action:

  • Inhibition of Ca²⁺ Influx: SKF-96365 prevents the influx of calcium ions in response to receptor activation, thereby modulating intracellular calcium levels .
  • Effects on Neuronal Activity: It has been shown to affect neuronal excitability by altering calcium dynamics, which can influence neurotransmitter release and neuronal signaling pathways .

Therapeutic Potential in Disease Models

Recent studies have highlighted the potential therapeutic applications of SKF-96365 in various disease models:

  • Cancer Research: SKF-96365 has demonstrated anticancer effects in mouse xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
  • Neuroprotection: The compound exhibits protective effects against neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP), indicating its possible use in neurodegenerative diseases .

Case Study 1: Calcium Signaling in Kidney Cells

A study investigating the effects of SKF-96365 on Madin Darby canine kidney (MDCK) cells revealed that the compound effectively blocked calcium signaling pathways that are critical for cellular function. This blockade was associated with reduced cell proliferation and altered gene expression related to calcium homeostasis .

Case Study 2: TRPC Channel Inhibition

Research focusing on TRPC channels has shown that SKF-96365 selectively inhibits TRPC3 and TRPC6 channels in various experimental setups. This inhibition leads to significant changes in intracellular calcium levels, impacting processes such as muscle contraction and neuronal excitability .

Summary of Applications

Application AreaDescription
Calcium SignalingInhibits SOCE and alters intracellular Ca²⁺ levels in various cell types.
Cancer TherapyDemonstrates anticancer properties in xenograft models.
NeuroprotectionProtects against neurotoxic agents; potential use in neurodegenerative diseases.
Ion Channel ResearchServes as a pharmacological tool for studying TRPC channels.

作用機序

類似の化合物との比較

類似の化合物:

    2-アミノエチルジフェニルボリネート: ストア作動性カルシウム流入のもう1つの阻害剤。

    GSK1016790A: 一過性受容体電位チャネルの強力な活性剤。

    HC-030031: 一過性受容体電位チャネルの選択的阻害剤。

独自性: this compound 塩酸塩は、ストア作動性カルシウム流入阻害剤と一過性受容体電位チャネルブロッカーの両方の役割を果たすため、独自性があります。 複数のイオンチャネルを阻害し、抗腫瘍効果を誘発する能力により、科学研究において貴重なツールとなっています.

類似化合物との比較

Structural Analogs
Compound Name Structure Molecular Weight Key Substituents Primary Target Functional Outcome Reference
SKF-96365 Imidazole core with dual methoxyphenylpropoxy groups 402.91 4-Methoxyphenyl, propoxy chain TRPC channels, SOCE Inhibits Ca²⁺ influx (IC₅₀: 25–100 μM)
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride Chloro-methoxyphenoxy hexyl chain 345.26 2-Chloro-4-methoxyphenoxy, hexyl chain Not fully characterized Unknown; structural similarity suggests potential Ca²⁺ modulation
OSW-1 derivatives Steroidal glycosides with benzoyl-xylopyranosyl groups ~800–900 Steroid core, glycosidic bonds Apoptosis pathways Induces apoptosis via mitochondrial pathways

Key Observations :

  • Methoxyphenyl groups in SKF-96365 are critical for SOCE inhibition, as removal or substitution (e.g., chloro in ) alters activity .
  • Chain length : The propoxy chain in SKF-96365 optimizes membrane permeability compared to shorter (e.g., hexyl in ) or bulkier substituents .
Functional Comparison with Other TRP/Calcium Modulators
Compound Mechanism Efficacy (IC₅₀ or EC₅₀) Selectivity Key Limitations Reference
SKF-96365 SOCE inhibition via TRPC1/5 25–100 μM Moderate (cross-inhibits TRPV2/4) Off-target effects at >50 μM
Ruthenium Red Non-selective TRP blocker 1–10 μM Broad (TRPV, TRPA) High toxicity in vivo
2-APB Dual SOCE activator/TRPV3 agonist 10–50 μM Context-dependent Activates TRPV3, complicating Ca²⁺ assays
Gadolinium Non-specific cation blocker 10–100 μM None Interferes with electrophysiology

Key Findings :

  • SKF-96365 is less potent but more specific than ruthenium red, which broadly inhibits TRP channels .

生物活性

1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride, commonly referred to as SKF 96365, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves multiple steps, starting from commercial imidazole and 2-bromo-4'-methoxyacetophenone. The process includes N-alkylation and subsequent reactions that yield the final product with a high degree of purity. A detailed synthetic route is outlined in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimal yield .

This compound acts primarily as a TRP (Transient Receptor Potential) channel blocker . It has been shown to influence intracellular calcium signaling pathways significantly. Specifically, it induces a robust increase in intracellular calcium concentrations in Madin-Darby canine kidney (MDCK) cells in a dose-dependent manner. At concentrations of 25-100 µM, this compound evokes substantial calcium transients, indicating its role in modulating calcium influx and release from intracellular stores

5
.

Effects on Calcium Signaling

  • Calcium Transients : this compound induces a slow rise in intracellular calcium levels followed by a gradual decay and sustained plateau. The removal of extracellular calcium reduces these signals, suggesting a dual mechanism involving both intracellular release and extracellular influx .
  • Inhibition Studies : The compound has been shown to inhibit capacitative calcium entry, which is crucial for maintaining cellular calcium homeostasis. Inhibition studies using La3+ and Gd3+ further elucidate the pathways involved in its action .

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Cancer Research : this compound has been investigated for its anticancer properties, particularly in mouse xenograft models. Its ability to induce apoptosis and autophagy suggests potential therapeutic applications in oncology
    5
    .
  • Neuropharmacology : The compound exhibits GABA antagonist properties, indicating its potential role in modulating neurotransmitter systems. This activity could have implications for treating neurological disorders
    5
    .
  • Cardiovascular Studies : Research has indicated that this compound may influence cardiac function through its effects on calcium signaling pathways, which are vital for muscle contraction .

Data Table: Summary of Biological Activities

Activity Mechanism Concentration Range Effect Observed
Calcium SignalingTRP channel blockade25-100 µMIncreased intracellular Ca²⁺ levels
Apoptosis InductionActivation of apoptotic pathwaysVariesCell death in cancer models
GABA AntagonismModulation of GABAergic signalingVariesPotential anxiolytic effects
Capacitative Calcium EntryInhibition via La³⁺ and Gd³⁺100 µMReduced Ca²⁺ influx

Q & A

Basic: What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Answer:

  • Handling: Use in a well-ventilated fume hood. Avoid skin/eye contact by wearing nitrile gloves, lab coats, and safety goggles. Do not eat, drink, or smoke while handling .
  • Storage: Store in sealed glass containers at 2–8°C, protected from light and moisture. Ensure compatibility with glassware to prevent leaching or reactivity .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dispersal into drains .

Basic: What synthetic routes are established for preparing this compound, and what are critical reaction conditions?

Answer:

  • Key Steps:
    • Core Imidazole Formation: Utilize multi-component reactions (e.g., via TDAE methodology) involving substituted benzaldehydes and amines under reflux .
    • Ether Linkage Introduction: Coupling of methoxyphenylpropoxy groups to the phenethyl backbone using nucleophilic substitution (e.g., Williamson ether synthesis) under inert atmosphere .
  • Critical Conditions:
    • Temperature control (e.g., 323 K for reflux) .
    • Use of triethylamine as a base to neutralize HCl byproducts .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How does this compound modulate store-operated calcium entry (SOCE), and what methodological considerations are critical?

Answer:

  • Mechanism: Acts as a SOCE inhibitor (IC₅₀ ~10–20 µM) by blocking Ca²⁺ release-activated channels (CRAC), as demonstrated in MDCK cells .
  • Experimental Design:
    • Use Fura-2AM for real-time cytosolic Ca²⁺ measurement .
    • Pre-incubate cells with thapsigargin (1 µM) to deplete ER Ca²⁺ stores and isolate SOCE .
    • Include controls for off-target effects (e.g., direct Ca²⁺ influx at >50 µM) .
  • Data Interpretation: Normalize Ca²⁺ signals to baseline fluorescence and account for mitochondrial buffering effects .

Advanced: How can researchers resolve contradictions in its dual effects on Ca²⁺ signaling pathways?

Answer:

  • Contradictions: At high concentrations (>50 µM), it paradoxically activates non-SOCE pathways while inhibiting SOCE .
  • Methodological Solutions:
    • Dose-Response Analysis: Establish concentration-dependent effects (1–100 µM) to identify optimal inhibitory vs. stimulatory ranges .
    • Genetic Knockdown: Use siRNA targeting Orai1/STIM1 to confirm SOCE-specific activity .
    • Orthogonal Assays: Combine patch-clamp electrophysiology (for ICRAC currents) with fluorometric Ca²⁺ imaging .

Basic: What analytical techniques validate its structural integrity and purity?

Answer:

  • X-ray Crystallography: Resolve crystal structure (monoclinic P21/c, a=11.7063 Å, β=99.725°) to confirm stereochemistry .
  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
  • Spectroscopy: ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (m/z 419.88 for [M+H]⁺) .

Advanced: How can SAR studies optimize its pharmacological profile?

Answer:

  • Strategy:
    • Functional Group Variation: Modify methoxy positions (e.g., 4-methoxy to 3,4-dimethoxy) to enhance solubility .
    • Scaffold Hybridization: Fuse imidazole with phenanthroline rings to improve membrane permeability (e.g., logP reduction from 3.2 to 2.8) .
  • Evaluation:
    • In Vitro Assays: Measure IC₅₀ in HEK293 cells overexpressing TRPC channels .
    • Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinity to Orai1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Skf 96365
Reactant of Route 2
Reactant of Route 2
Skf 96365

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。